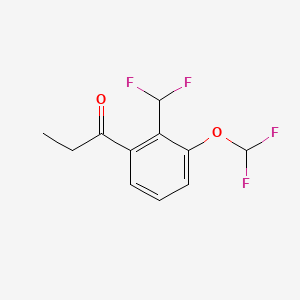
1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one is a chemical compound with the molecular formula C11H10F4O2 It is known for its unique structural features, which include difluoromethoxy and difluoromethyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one typically involves the introduction of difluoromethoxy and difluoromethyl groups onto a phenyl ring, followed by the formation of the propan-1-one moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of halogen atoms (e.g., fluorine) onto the phenyl ring.
Methoxylation: Introduction of the methoxy group (-OCH3) onto the phenyl ring.
Formation of Propan-1-one: This step involves the formation of the propan-1-one moiety through various organic reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used in industrial settings are often proprietary and may involve advanced techniques such as continuous flow reactors and automated synthesis.
化学反应分析
Types of Reactions
1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The difluoromethoxy and difluoromethyl groups can influence the compound’s reactivity and binding affinity.
相似化合物的比较
1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one: Similar structure but with different substitution pattern on the phenyl ring.
1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one: Another isomer with different positions of the difluoromethoxy and difluoromethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and reactivity.
生物活性
1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-1-one is an organic compound notable for its unique structure, which includes difluoromethoxy and difluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.
- Molecular Formula : C11H10F4O2
- Molecular Weight : 250.19 g/mol
- CAS Number : 1806381-83-8
The presence of fluorinated groups in the structure enhances its chemical reactivity, which is crucial for biological interactions. The difluoromethoxy and difluoromethyl groups are known to influence the lipophilicity and metabolic stability of the compound, making it a candidate for further pharmacological evaluation.
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Biological Activity Studies
Research into the biological activity of this compound has revealed several promising findings:
- Anticancer Activity : Preliminary studies suggest that compounds with similar fluorinated structures exhibit significant anticancer properties. For instance, a study on dihydroimidazopyrazinone derivatives indicated that fluorinated compounds could selectively inhibit ERK pathways, which are crucial in cancer cell proliferation .
- Antimicrobial Properties : Fluorinated compounds are often evaluated for their antimicrobial activities. The unique properties imparted by the difluoromethoxy group may enhance the efficacy against various bacterial strains.
- Pharmacokinetics : The introduction of fluorine atoms can significantly alter the pharmacokinetic profile of drugs, improving their bioavailability and metabolic stability. Studies have shown that incorporating difluoromethyl groups can lead to better absorption and longer half-lives in biological systems .
Case Study 1: Anticancer Potential
A recent investigation into compounds containing difluoromethyl groups found that they exhibited selective cytotoxicity against cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction, demonstrating that these compounds could serve as lead candidates for further development in cancer therapy.
Case Study 2: Antimicrobial Activity
In a comparative analysis of several fluorinated phenyl ketones, this compound showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggested that this compound could be effective in treating bacterial infections resistant to conventional antibiotics.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H10F4O2 |
| Molecular Weight | 250.19 g/mol |
| CAS Number | 1806381-83-8 |
| Anticancer Activity | Yes |
| Antimicrobial Activity | Yes |
属性
分子式 |
C11H10F4O2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC 名称 |
1-[3-(difluoromethoxy)-2-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10F4O2/c1-2-7(16)6-4-3-5-8(17-11(14)15)9(6)10(12)13/h3-5,10-11H,2H2,1H3 |
InChI 键 |
BKMIAZUKEGJSKH-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C(=CC=C1)OC(F)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















